molecular formula C7H7BBrFO2 B8017933 3-(Bromomethyl)-2-fluorobenzeneboronic acid

3-(Bromomethyl)-2-fluorobenzeneboronic acid

Cat. No.: B8017933
M. Wt: 232.84 g/mol
InChI Key: GVZLMMGAKCIJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with bromomethyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-fluorobenzeneboronic acid typically involves the bromination of 2-fluorotoluene followed by borylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 3-(Bromomethyl)-2-fluorotoluene is then subjected to a borylation reaction using a palladium catalyst and a boronic acid derivative, such as bis(pinacolato)diboron, under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are used in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like tetrahydrofuran (THF) or water.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed under mild conditions.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and substituted amines.

    Coupling Reactions: Products are typically biaryl compounds or alkenes.

    Oxidation and Reduction: Products include boronic esters and alcohols.

Scientific Research Applications

3-(Bromomethyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluorobenzeneboronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The bromomethyl group can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, leading to the formation of various substituted products .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)phenylboronic acid
  • 2-Fluorophenylboronic acid
  • 4-(Bromomethyl)phenylboronic acid

Uniqueness

3-(Bromomethyl)-2-fluorobenzeneboronic acid is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers enhanced reactivity in coupling reactions and the potential for selective functionalization .

Properties

IUPAC Name

[3-(bromomethyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZLMMGAKCIJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CBr)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.